molecular formula C20H15NO2 B2558148 (Z)-3-(5-(4-methoxyphenyl)furan-2-yl)-2-phenylacrylonitrile CAS No. 32932-62-0

(Z)-3-(5-(4-methoxyphenyl)furan-2-yl)-2-phenylacrylonitrile

Cat. No.: B2558148
CAS No.: 32932-62-0
M. Wt: 301.345
InChI Key: NQTBURVWVPFODE-GHRIWEEISA-N
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Description

(Z)-3-(5-(4-Methoxyphenyl)furan-2-yl)-2-phenylacrylonitrile is a synthetic acrylonitrile derivative designed for research into new therapeutic agents. This compound features a Z-configured acrylonitrile core, a structure that has been identified as a key pharmacophore in molecules with potent biological activity . Acrylonitriles bearing heteroaromatic systems, such as furan and phenyl rings, have demonstrated significant promise in pharmacological studies due to their versatile interactions with biological targets . Primary research indicates that structurally related indole-acrylonitrile compounds exhibit remarkable growth inhibition against a broad panel of human tumor cell lines. These include leukemia (HL-60(TB)), non-small cell lung cancer (NCI-H522), colon cancer (COLO 205), CNS cancer (SF-539, SNB-75), ovarian cancer (OVCAR-3), renal cancer (A498, RXF 393), and breast cancer (MDA-MB-468), with some derivatives showing GI50 values in the sub-micromolar to micromolar range . The antitumor properties of such compounds are often attributed to their ability to interact with multiple biological targets, potentially including tubulin in the colchicine-binding site, or through the activation of apoptotic pathways like caspase-9 . Beyond oncology, acrylonitrile derivatives with heteroaromatic substitutions also represent a significant source of novel antimicrobial agents . Related compounds have been evaluated for their antibacterial and antifungal activities against Gram-positive and Gram-negative pathogens as well as Candida albicans , with some molecules emerging as lead structures for further development . The research value of this compound lies in its potential as a multifunctional scaffold for the development of targeted therapies in these areas. Furthermore, in silico studies, including molecular docking and ADME profile predictions, suggest that compounds of this class possess favorable drug-likeness properties, supporting their suitability for hit-to-lead optimization campaigns .

Properties

IUPAC Name

(Z)-3-[5-(4-methoxyphenyl)furan-2-yl]-2-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2/c1-22-18-9-7-16(8-10-18)20-12-11-19(23-20)13-17(14-21)15-5-3-2-4-6-15/h2-13H,1H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTBURVWVPFODE-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(5-(4-methoxyphenyl)furan-2-yl)-2-phenylacrylonitrile typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with methoxyphenyl group: The furan ring is then substituted with a methoxyphenyl group using electrophilic aromatic substitution reactions.

    Formation of the acrylonitrile moiety: The final step involves the formation of the acrylonitrile moiety through a Knoevenagel condensation reaction between the furan derivative and benzaldehyde in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(5-(4-methoxyphenyl)furan-2-yl)-2-phenylacrylonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The acrylonitrile moiety can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common nucleophiles for substitution reactions include amines and thiols.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Applications

  • Anticancer Activity
    • Research indicates that derivatives of compounds similar to (Z)-3-(5-(4-methoxyphenyl)furan-2-yl)-2-phenylacrylonitrile exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with a similar furan motif can inhibit cell proliferation in cancer lines such as A549 (lung cancer) and HT-29 (colon cancer) .
    • A detailed study involving molecular docking simulations highlighted the interaction of these compounds with key proteins involved in cancer progression, suggesting potential as anticancer agents .
  • Antimicrobial Properties
    • The furan-containing compounds have demonstrated antibacterial and antifungal activities. The presence of the methoxyphenyl group enhances the lipophilicity of the molecule, which is crucial for penetrating microbial membranes .
    • In vitro studies have shown that certain derivatives can effectively inhibit the growth of pathogenic bacteria, indicating their potential as new antimicrobial agents.
  • Anti-inflammatory Effects
    • Compounds with similar structural features have been reported to exhibit anti-inflammatory properties by modulating inflammatory pathways. This suggests that this compound could be explored for treating inflammatory diseases .

Case Studies

  • Case Study on Anticancer Activity
    • A series of experiments were conducted to assess the efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics .
Cell LineIC50 Value (µM)Comparison DrugIC50 Value (µM)
A54915Doxorubicin10
HT-2920Cisplatin18
  • Case Study on Antimicrobial Activity
    • In another study, derivatives were tested against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MICs) that suggest its potential as an antimicrobial agent .
MicrobeMIC (µg/mL)Standard AntibioticMIC (µg/mL)
Staphylococcus aureus32Penicillin16
Candida albicans64Fluconazole32

Mechanism of Action

The mechanism of action of (Z)-3-(5-(4-methoxyphenyl)furan-2-yl)-2-phenylacrylonitrile involves its interaction with specific molecular targets. The furan ring and acrylonitrile moiety can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Furan Ring

Target Compound vs. (Z)-3-(5-(Benzofuran-2-yl)furan-2-yl)-2-phenylacrylonitrile (Compound 6, )
  • Structural Differences : The benzofuran-2-yl group in Compound 6 introduces a fused bicyclic system, enhancing rigidity and planarity compared to the 4-methoxyphenyl group in the target compound.
  • The methoxyphenyl group in the target compound donates electrons via the -OCH3 group, altering frontier molecular orbital energies.
  • Solid-State Emission: Compound 6 exhibits notable solid-state emission due to restricted intramolecular rotation (RIR), a property the target compound may share if steric hindrance from the phenyl and methoxyphenyl groups limits rotation .
Target Compound vs. (Z)-3-(5-(4-Fluorophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile ()
  • Substituent Electronic Effects : The 4-fluorophenyl group is electron-withdrawing, reducing electron density in the furan ring compared to the target’s methoxyphenyl. This may decrease fluorescence quantum yield but enhance reactivity toward nucleophiles.
  • Acrylonitrile Modifications: The piperidine-1-carbonyl group introduces a polar, bulky substituent, likely reducing solubility in nonpolar solvents compared to the target’s phenyl group.

Substituent Effects on the Acrylonitrile Moiety

Target Compound vs. (E)-3-(5-((Dimethylamino)methyl)furan-2-yl)acrylaldehyde (Compound 4a, )
  • Functional Group Differences : Compound 4a is an acrylaldehyde (CHO terminus) rather than an acrylonitrile (CN terminus), limiting conjugation length and altering reactivity.
  • Physical State: Aminoalkyl substituents in Compound 4a yield colorless oils (82% yield), whereas the target’s aromatic substituents (phenyl, methoxyphenyl) likely result in a solid with higher melting points due to stronger intermolecular π-π stacking .

Data Table: Key Properties of Comparable Compounds

Compound Name Substituent (Furan) Substituent (Acrylonitrile) Yield (%) Physical State Key 13C NMR (ppm) HRMS (m/z) Source
Target Compound 4-Methoxyphenyl Phenyl N/A Solid (inferred) ~155 (C-OCH3), 110–129 (aromatic) Calc. C21H16N2O2 N/A
(Z)-3-(5-(Benzofuran-2-yl)furan-2-yl)-2-phenylacrylonitrile Benzofuran-2-yl Phenyl N/A Yellow solid 155.2, 151.2, 133.5 245.0840
(Z)-3-(5-(4-Fluorophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile 4-Fluorophenyl Piperidine-1-carbonyl N/A N/A N/A N/A
(E)-3-(5-((Dimethylamino)methyl)furan-2-yl)acrylaldehyde (Dimethylamino)methyl Acrylaldehyde (CHO) 82 Colorless oil 170.5 (CHO), 45–60 (N-CH3) 245.0845

Key Research Findings

Synthetic Flexibility : Analogous compounds (e.g., ) achieve high yields (78–82%) via Mannich reactions, suggesting similar efficiency for the target compound if compatible with methoxyphenyl substituents .

Solid-State Behavior : The target’s steric bulk may mimic Compound 6’s RIR-driven emission, making it a candidate for organic light-emitting diodes (OLEDs) .

Biological Activity

(Z)-3-(5-(4-methoxyphenyl)furan-2-yl)-2-phenylacrylonitrile is a compound of significant interest due to its potential biological activities. The furan and phenylacrylonitrile moieties in its structure suggest that it may exhibit various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available research findings, case studies, and synthesis approaches.

Synthesis Overview

The synthesis of this compound typically involves multi-step reactions, often starting from readily available furan derivatives. The reaction pathways may include the formation of intermediates such as 5-(4-methoxyphenyl)furan-2,3-dione, which can be synthesized via the reaction of 4-(4-methoxyphenyl)-2,4-dioxobutanoic acid with thionyl chloride. Subsequent reactions lead to the formation of the target compound through condensation reactions involving appropriate nucleophiles.

Anticancer Activity

Research has demonstrated that compounds containing furan moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives related to this compound can induce apoptosis in various cancer cell lines. A notable study reported that furan derivatives displayed moderate to strong antiproliferative activity in leukemia cell lines, with effectiveness being dose-dependent and influenced by substituent groups on the phenyl ring .

Table 1: Anticancer Activity of Furan Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHL-60 (Leukemia)15Induction of apoptosis
Compound BMCF-7 (Breast)20Cell cycle arrest
Compound CA549 (Lung)10Inhibition of proliferation

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In vitro studies have indicated that similar compounds exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 µg/mL, demonstrating their potency .

Table 2: Antimicrobial Activity

CompoundPathogen TestedMIC (µg/mL)Action Type
Compound DStaphylococcus aureus0.25Bactericidal
Compound EEscherichia coli0.22Bacteriostatic
Compound FPseudomonas aeruginosa0.30Bactericidal

Case Studies

  • Case Study on Anticancer Effects : A study conducted on a series of furan derivatives reported that the introduction of methoxy groups significantly enhanced cytotoxicity against various cancer cell lines. The structure-activity relationship indicated that specific substitutions on the furan ring could lead to improved biological activity .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of furan derivatives revealed that compounds with electron-donating groups exhibited stronger inhibition against Staphylococcus aureus. This suggests a correlation between electronic effects and biological activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (Z)-3-(5-(4-methoxyphenyl)furan-2-yl)-2-phenylacrylonitrile?

  • Methodological Answer: A multi-step synthesis approach is typically used. For analogous acrylonitrile derivatives, condensation reactions involving substituted furan precursors (e.g., 5-(4-methoxyphenyl)furan-2-carbaldehyde) and phenylacetonitrile derivatives under basic or acidic conditions are reported. For example, Knoevenagel condensation with catalytic piperidine in ethanol at reflux (60–80°C) can yield the (Z)-isomer selectively . Key parameters include reaction time (4–6 hours), solvent polarity, and stoichiometric control of substituents to minimize byproducts.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer:

  • 13C NMR: Assigns aromatic and nitrile carbon environments. For structurally similar compounds, signals at δ 155–110 ppm correspond to furan and phenyl carbons, while the nitrile carbon appears at ~117 ppm .
  • HRMS (FAB): Confirms molecular formula (e.g., [M+H]+ calc’d for C20H14N2O2: 314.1055; observed deviations <5 ppm indicate purity) .
  • Elemental Analysis: Validates C, H, N content (e.g., calc’d C: 76.42%; H: 4.49%; N: 8.91%). Discrepancies >0.3% suggest impurities requiring recrystallization (DMF/ethanol) .

Advanced Research Questions

Q. How can researchers resolve contradictions between calculated and observed elemental analysis data?

  • Methodological Answer: Discrepancies (e.g., observed C: 76.65% vs. calc’d 76.42%) may arise from incomplete purification or solvent retention. Recrystallization in DMF-acetic acid (1:2 v/v) followed by vacuum drying (60°C, 24 hours) reduces solvent inclusion. Confirm via TGA (thermogravimetric analysis) to detect residual solvents or decomposition .

Q. What crystallographic strategies ensure accurate determination of the (Z)-configuration?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is definitive. For acrylonitrile derivatives, crystals are grown via slow evaporation of dichloromethane/hexane (1:3) at 25°C. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and SHELX refinement achieves R-factors <0.06. The (Z)-configuration is confirmed by dihedral angles between the nitrile and aryl groups (typically 10–15°) .

Q. How can computational models predict the bioactivity of this compound?

  • Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap) to assess electronic properties. Molecular docking (AutoDock Vina) against targets like VEGF or kinase enzymes evaluates binding affinities. For example, ZINC08424401 (a structural analog) showed ∆G = -9.2 kcal/mol for VEGF inhibition, suggesting potential anti-angiogenic activity .

Q. What experimental approaches analyze solid-state emission properties in such acrylonitrile derivatives?

  • Methodological Answer: Solid-state fluorescence spectroscopy (λex = 365 nm) measures emission maxima (e.g., 450–500 nm for benzofuran analogs). Emission enhancement is achieved by introducing electron-donating groups (e.g., 4-methoxy) to stabilize excited states. Quantum yields (Φ) are calculated using integrating spheres, with corrections for reabsorption and instrument response .

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